1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one typically involves the chlorination of a precursor compound, such as 1-(2,5-bis(methylthio)phenyl)propan-1-one. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(2,5-Dimethylthio)phenyl)-2-chloropropan-1-one: Similar structure but with different substituents.
1-(2,5-Bis(ethylthio)phenyl)-2-chloropropan-1-one: Contains ethylthio groups instead of methylthio groups.
Uniqueness: 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methylthio groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H13ClOS2 |
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Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,5-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,1-3H3 |
InChI Key |
AKWGTXYHIJQOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC)SC)Cl |
Origin of Product |
United States |
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